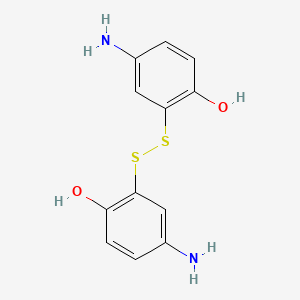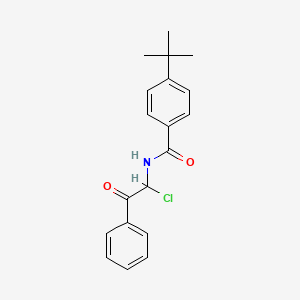![molecular formula C24H27NS2Sn B14189767 N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine CAS No. 844477-58-3](/img/structure/B14189767.png)
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine is a complex organic compound characterized by the presence of a triphenylstannyl group, a sulfanyl group, and a carbonothioyl group attached to a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of triphenylstannyl chloride with a thiol compound to form a triphenylstannyl sulfide intermediate. This intermediate is then reacted with an isothiocyanate compound to introduce the carbonothioyl group. Finally, the resulting compound is reacted with N-ethylpropan-1-amine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form corresponding amines or alcohols.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonothioyl group may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including catalysts and polymers.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine involves its interaction with molecular targets through its functional groups. The triphenylstannyl group can form coordination complexes with metal ions, while the sulfanyl and carbonothioyl groups can participate in redox reactions and nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used as a base and catalyst in organic reactions.
Triphenylstannyl Chloride: A precursor for various organotin compounds, similar to the triphenylstannyl group in the target compound.
Uniqueness
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the triphenylstannyl group, in particular, distinguishes it from other similar compounds and enhances its utility in various research and industrial contexts.
Propiedades
Número CAS |
844477-58-3 |
|---|---|
Fórmula molecular |
C24H27NS2Sn |
Peso molecular |
512.3 g/mol |
Nombre IUPAC |
triphenylstannyl N-ethyl-N-propylcarbamodithioate |
InChI |
InChI=1S/C6H13NS2.3C6H5.Sn/c1-3-5-7(4-2)6(8)9;3*1-2-4-6-5-3-1;/h3-5H2,1-2H3,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
ZVIDMZFEOQGVTC-UHFFFAOYSA-M |
SMILES canónico |
CCCN(CC)C(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)

![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)


![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)




![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
